

# The Pschorr Reaction: A Technical Guide to the Synthesis of Phenanthrene Derivatives

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## Compound of Interest

Compound Name: Phenanthrene

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The Pschorr reaction stands as a cornerstone in the synthetic organic chemist's toolbox for the construction of the **phenanthrene** nucleus, a key structural motif in numerous natural products and pharmacologically active molecules. First described by Robert Pschorr in 1896, this intramolecular radical cyclization of diazonium salts derived from  $\alpha$ -aryl-o-aminocinnamic acids has proven to be a versatile method for accessing a variety of **phenanthrene** derivatives. This technical guide provides an in-depth overview of the Pschorr reaction, including its mechanism, modern improvements, detailed experimental protocols, and quantitative data to aid in its practical application in research and development.

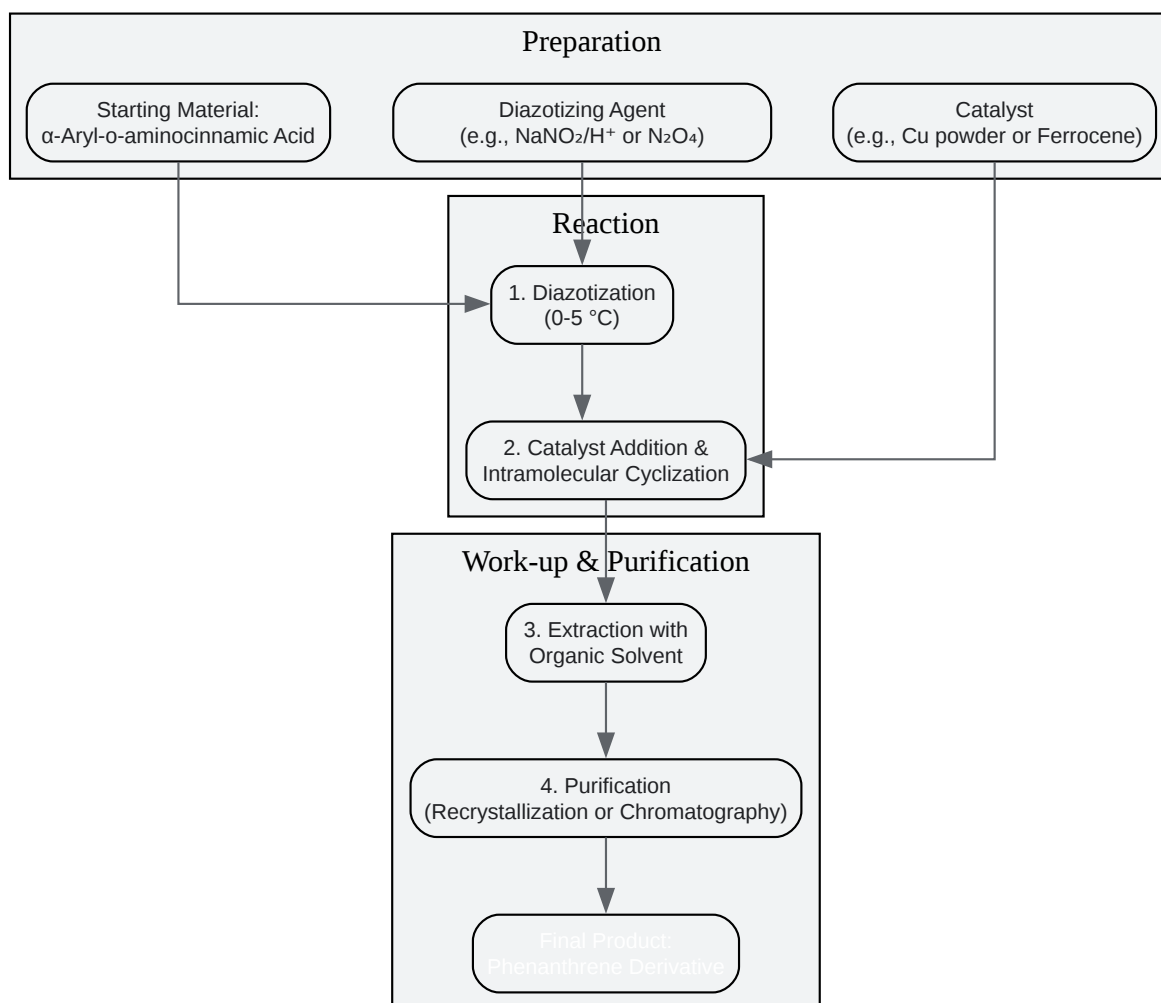
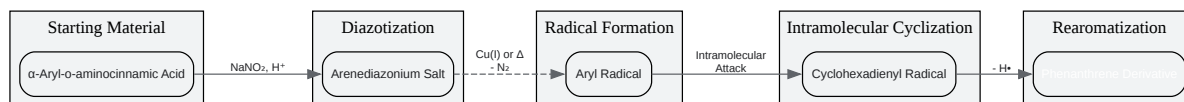
## Core Concepts: The Reaction Mechanism

The Pschorr reaction proceeds via the formation of an aryl radical, which then undergoes an intramolecular cyclization to form the tricyclic **phenanthrene** core. The reaction can be broadly understood through the following key steps:

- **Diazotization:** The synthesis begins with the diazotization of an  $\alpha$ -aryl-o-aminocinnamic acid derivative. In the presence of a nitrous acid source, typically generated in situ from sodium nitrite and a strong acid, the primary amino group is converted into a diazonium salt.
- **Radical Generation:** The crucial step of the reaction is the generation of an aryl radical from the diazonium salt. In the traditional Pschorr reaction, this is achieved by thermal or copper-catalyzed decomposition of the diazonium salt, leading to the extrusion of nitrogen gas.

- **Intramolecular Cyclization:** The highly reactive aryl radical then attacks the adjacent aromatic ring in an intramolecular fashion, forming a new carbon-carbon bond and a cyclohexadienyl radical intermediate.
- **Rearomatization:** The final step involves the rearomatization of the cyclohexadienyl radical to yield the stable **phenanthrene** aromatic system. This typically occurs through the loss of a hydrogen atom.

The reaction can proceed through two potential mechanistic pathways depending on the conditions: a radical attack or a cationic attack. However, the radical pathway is generally more accepted, especially in the presence of a copper catalyst.<sup>[1]</sup>



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## References

- 1. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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